molecular formula C23H17ClO3 B4724360 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B4724360
M. Wt: 376.8 g/mol
InChI Key: FYJSWNXDKFLAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as BRD-9876, is a chemical compound that has been recently discovered to have potential applications in scientific research. This compound belongs to the class of chromenones and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the inhibition of histone deacetylase (HDAC), which is an enzyme that plays a key role in regulating gene expression. By inhibiting HDAC, 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the reduction of inflammation. Additionally, this compound has been found to have low toxicity, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is its unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. However, one of the limitations of 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research of 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, including the development of new cancer therapies, the exploration of its anti-inflammatory properties, and the investigation of its potential for the treatment of other diseases. Additionally, further research is needed to optimize the synthesis of 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one and to improve its solubility in water for use in lab experiments.

Scientific Research Applications

6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, 6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-chloro-7-[(2-methylphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-15-7-5-6-10-17(15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSWNXDKFLAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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